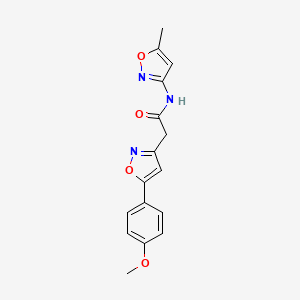
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the molecular formula C16H15N3O4. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been of interest due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis information for this compound is not available, isoxazole derivatives have been synthesized using various strategies . For example, Lee et al. synthesized some 5-isoxazol-5-yl-2ʹ-deoxyuridines and evaluated their activity against 12 different viruses .Molecular Structure Analysis
The molecular weight of this compound is 313.313. For a detailed molecular structure analysis, specialized software or databases would be required.Aplicaciones Científicas De Investigación
Neuroprotection and Excitatory Amino Acid Receptors
The isoxazole amino acid, a precursor to compounds including those similar in structure to 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, has been explored for its neuroprotective effects. Compounds derived from this class have shown promise in antagonizing excitatory amino acid (EAA) receptors and protecting against neurotoxic effects in rat models (Krogsgaard‐Larsen et al., 1991).
Synthesis in Antibiotic Development
The compound has been utilized in the synthesis of side-chains for fourth-generation cephem antibiotics. The synthesis process involves reaction pathways starting with aminoisoxazoles, leading to key intermediates for the development of these antibiotics (Tatsuta et al., 1994).
Metabolism Studies
Metabolism studies have included compounds structurally related to this compound. These studies provide insights into how similar compounds are metabolized in liver microsomes, which is crucial for understanding their pharmacokinetics and potential effects in humans (Coleman et al., 2000).
Antagonistic Properties in Adenosine Receptors
Compounds including 4-methoxyphenyl groups have been studied for their antagonistic properties on human adenosine A3 receptors. These studies are significant for understanding how such compounds might interact with and influence adenosine receptor pathways (Jung et al., 2004).
Antitumor Activity
Some derivatives have shown potent antitumor activity in vitro. For example, a compound named XN05, with a similar structure, exhibited significant antitumor effects by disrupting microtubule assembly and inducing apoptosis in cancer cells (Wu et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-7-15(19-22-10)17-16(20)9-12-8-14(23-18-12)11-3-5-13(21-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHFJJGLXGAAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
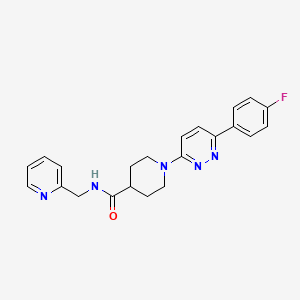

![6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675428.png)
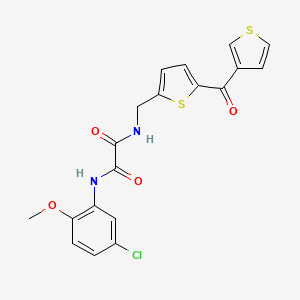
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
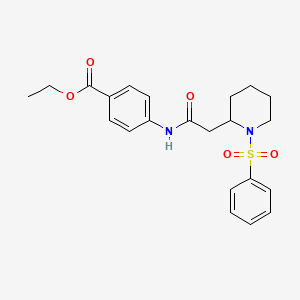
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)
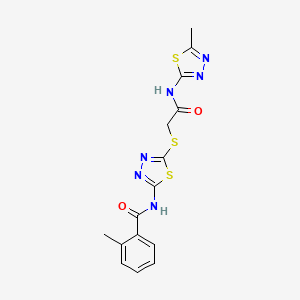

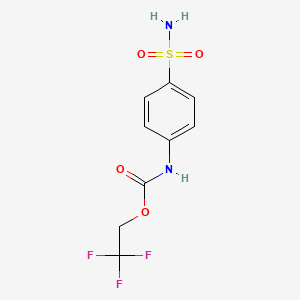
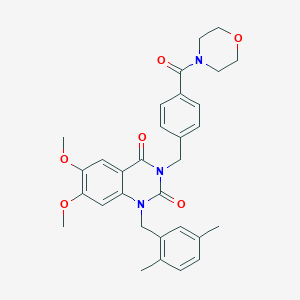
![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)
![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)
